2,2-Bis(methylselanyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(methylselanyl)pentane is an organoselenium compound characterized by the presence of two methylselanyl groups attached to the second carbon of a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylselanyl)pentane typically involves the reaction of 1,5-dibromopentane with potassium selenide. The potassium selenide is generated in situ by the reduction of elemental selenium with hydrazine hydrate in the presence of potassium hydroxide. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylselanyl)pentane can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(methylselanyl)pentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Organoselenium compounds, including this compound, are investigated for their antioxidant properties and potential therapeutic applications.
Industry: It can be used in the synthesis of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2,2-Bis(methylselanyl)pentane involves its ability to participate in redox reactions due to the presence of selenium atoms. Selenium can undergo oxidation and reduction, making the compound a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(methylthio)pentane: Similar structure but contains sulfur instead of selenium.
2,2-Bis(methylselanyl)hexane: Similar structure but with a longer carbon chain.
2,2-Bis(methylselanyl)butane: Similar structure but with a shorter carbon chain.
Uniqueness
2,2-Bis(methylselanyl)pentane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or other chalcogens. Selenium’s ability to participate in redox reactions and form stable bonds with carbon makes this compound particularly valuable in various chemical and biological applications .
Properties
CAS No. |
114659-05-1 |
---|---|
Molecular Formula |
C7H16Se2 |
Molecular Weight |
258.1 g/mol |
IUPAC Name |
2,2-bis(methylselanyl)pentane |
InChI |
InChI=1S/C7H16Se2/c1-5-6-7(2,8-3)9-4/h5-6H2,1-4H3 |
InChI Key |
IBWKRKLPMFSHLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)([Se]C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.